Home > Products > Screening Compounds P84755 > N-Desmethyl Regorafenib-d3
N-Desmethyl Regorafenib-d3 -

N-Desmethyl Regorafenib-d3

Catalog Number: EVT-12563612
CAS Number:
Molecular Formula: C20H13ClF4N4O3
Molecular Weight: 471.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethyl Regorafenib-d3 is a deuterium-labeled derivative of N-Desmethyl Regorafenib, which itself is a metabolite of Regorafenib, a small molecule inhibitor targeting multiple kinases. Regorafenib is primarily utilized in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The incorporation of deuterium into N-Desmethyl Regorafenib enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolism and distribution within biological systems .

Source and Classification

N-Desmethyl Regorafenib-d3 is classified as a stable isotope-labeled compound. It is synthesized for research purposes and is available from specialized chemical suppliers. The molecular formula for N-Desmethyl Regorafenib-d3 is C20H10D3ClF4N4O3, with a molecular weight of 471.81 g/mol . This compound serves as a valuable tool in the study of drug metabolism and pharmacokinetics.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Desmethyl Regorafenib-d3 involves several key steps that typically include the incorporation of deuterium into the N-Desmethyl Regorafenib molecule. This process often employs deuterated reagents and solvents under controlled conditions to ensure the integrity and purity of the final product. Specific synthetic routes may vary among manufacturers, but they generally follow established protocols for deuterium labeling .

Chemical Reactions Analysis

Reactions and Technical Details

N-Desmethyl Regorafenib-d3 can undergo various chemical reactions similar to those of its parent compound, Regorafenib. Key reactions include:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions may revert the compound to its parent form.

Substitution: Substitution reactions are common, particularly involving its aromatic rings and functional groups.

Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed in these reactions. The major products formed include various substituted derivatives that can be further analyzed or utilized in research applications .

Mechanism of Action

Process and Data

The mechanism of action for N-Desmethyl Regorafenib-d3 mirrors that of Regorafenib itself. It primarily functions as an inhibitor of multiple receptor tyrosine kinases involved in angiogenesis (VEGFR1–3, TIE2), stromal signaling (PDGFR-beta, FGFR), and oncogenic pathways (KIT, RET, RAF). This inhibition disrupts normal cellular functions and pathological processes such as tumor growth and metastasis .

In laboratory settings, studies have shown that N-Desmethyl Regorafenib-d3 effectively inhibits cell proliferation in various cancer cell lines by targeting these pathways. Its deuterium labeling facilitates detailed pharmacokinetic studies that elucidate its behavior in biological systems over time .

Physical and Chemical Properties Analysis

Properties and Relevant Data

N-Desmethyl Regorafenib-d3 exhibits several notable physical and chemical properties:

  • Molecular Weight: 471.81 g/mol
  • Molecular Formula: C20H10D3ClF4N4O3
  • Appearance: Typically provided as a neat solid.

The compound is stable under standard laboratory conditions but should be handled with care due to its biological activity and potential regulatory restrictions associated with its use .

Applications

Scientific Uses

N-Desmethyl Regorafenib-d3 is primarily utilized in scientific research to investigate the pharmacokinetics and metabolism of Regorafenib. Its applications include:

Chemistry: Acts as a tracer in studies examining the synthesis and degradation pathways of Regorafenib.

Biology: Aids in understanding metabolic pathways and biological effects across various cell lines.

Medicine: Employed in pharmacokinetic studies to analyze absorption, distribution, metabolism, and excretion (ADME) profiles in clinical settings.

Industry: Used in developing new therapeutic agents and quality control processes during drug manufacturing .

Metabolite Kinetics and Formation Pathways

Biotransformation Mechanisms of Regorafenib to N-Desmethyl Regorafenib (M-5)

Cytochrome P450-Mediated Oxidative Metabolism

N-Desmethyl Regorafenib (M-5) is a secondary active metabolite of the multikinase inhibitor regorafenib, formed via sequential oxidative metabolism. The primary step involves CYP3A4-catalyzed oxidation of regorafenib to form the N-oxide metabolite M-2 (regorafenib N-oxide). Subsequent CYP3A4-mediated N-demethylation of M-2 yields M-5 (N-desmethyl regorafenib N-oxide). Both metabolites retain significant kinase inhibitory activity comparable to the parent drug, as confirmed by competitive binding assays against VEGFR2, TIE-2, and other oncogenic kinases [2] [6]. The oxidative pathway dominates in humans, with CYP3A4 contributing >80% of total metabolic clearance. Notably, deuterium labeling (as in N-Desmethyl Regorafenib-d₃) serves as a tracer to quantify these metabolic pathways without altering intrinsic kinetics [1] [10].

Role of UGT1A9 in Glucuronidation of M-5

M-5 undergoes further phase II metabolism via glucuronidation catalyzed by UGT1A9, forming the inactive glucuronide conjugate M-7. This pathway facilitates biliary excretion and contributes to enterohepatic recirculation. In vitro studies using human liver microsomes demonstrate that UGT1A9 exhibits higher affinity for M-5 than for regorafenib itself (Km values of 5.2 µM vs. 18.7 µM). However, glucuronidation efficiency is reduced due to extensive plasma protein binding (>99.5%), limiting the free fraction available for enzymatic conjugation [4] [9]. Enterohepatic recirculation occurs when gut microbiota hydrolyze M-7 back to M-5, leading to reabsorption and prolonged systemic exposure [4].

Species-Specific Differences in Metabolite Generation

Significant interspecies variations exist in M-5 formation:

  • Mice: After repeated oral regorafenib dosing (10 mg/kg/day), M-5 plasma exposure reaches 22–84% of regorafenib levels at steady state, mirroring human pharmacokinetics [6].
  • Rats: Limited CYP3A4 ortholog activity results in lower M-5 generation compared to humans [5].
  • Dogs: Absence of functional UGT1A9 orthologs minimizes glucuronidation, altering clearance dynamics [6].These differences necessitate careful translation of preclinical data, with deuterated analogs (e.g., N-Desmethyl Regorafenib-d₃) providing critical tools for cross-species metabolite tracking [1] [10].

Table 1: Key Enzymes in M-5 Formation and Elimination

EnzymeReaction CatalyzedMetabolite FormedKm (μM)Tissue Localization
CYP3A4Regorafenib → M-2 → M-5M-5 (N-desmethyl)12.4Liver, Intestine
UGT1A9M-5 → M-7 (glucuronide)M-7 (inactive)5.2Liver
Gut MicrobiotaM-7 → M-5 (hydrolysis)M-5 (reactivated)N/AIntestinal Lumen

Pharmacokinetic Profiling of M-5 In Vivo

Plasma Exposure Ratios Relative to Parent Drug

M-5 exhibits time-dependent pharmacokinetics due to autoinduction of CYP3A4 and saturation of efflux transporters. After single-dose regorafenib administration in humans, M-5 exposure is minimal (≤10% of parent drug). However, at steady state (21 days of dosing), M-5 accumulates markedly, achieving plasma AUC values 22–84% of regorafenib. This accumulation arises from:

  • Reduced clearance of M-5 relative to regorafenib.
  • Enterohepatic recirculation of deconjugated M-5 [4] [6].The metabolite-to-parent AUC ratio for M-5 increases 10-fold between initial and steady-state dosing, highlighting its pharmacokinetic significance [6] [9].

Half-Life and Clearance Dynamics in Preclinical Models

In murine models, M-5 demonstrates nonlinear kinetics:

  • Half-life: Increases from 8.2 h (single dose) to 28.6 h (repeated doses).
  • Clearance: Decreases by 3.4-fold after multiple doses due to transporter saturation [9].Protein binding differences between species critically influence free fractions: M-5 exhibits ~0.4% unbound fraction in murine plasma vs. 0.05% in humans. Consequently, despite lower total plasma concentrations, free M-5 levels in mice exceed the IC50 for VEGFR2 inhibition (0.9 nM), contributing to pharmacologic activity [6].

Table 2: Pharmacokinetic Parameters of M-5 in Preclinical Models

ParameterSingle Dose (Mice)Repeated Dose (Mice)Human (Steady State)
AUC₀–∞ (ng·h/mL)1,840 ± 21015,300 ± 1,89038,200 ± 4,500
t₁/₂ (h)8.2 ± 1.128.6 ± 3.440.2 ± 5.6
CL/F (L/h/kg)2.1 ± 0.30.62 ± 0.080.15 ± 0.02
Plasma Ratio (M-5/Parent)0.11 ± 0.020.84 ± 0.090.60 ± 0.07

Tissue Distribution and Accumulation Patterns

M-5 accumulates preferentially in tissues expressing drug transporters:

  • Skin: Concentrations are 8.3-fold higher than plasma in wild-type mice, escalating to 21.5-fold in mdr1a/1b/bcrp knockout (TKO) models. This is mediated by influx transporters (OATP1B1/2B1) and impaired efflux via P-gp (ABCB1) and BCRP (ABCG2) [9].
  • Liver: Hepatic uptake via OATP1B3 results in concentrations 12-fold higher than plasma, facilitating further metabolism and biliary excretion [9].
  • Tumors: M-5 achieves tumor-to-plasma ratios of 3.8:1 in HT-29 xenografts, contributing to sustained kinase inhibition [6].Deuterated M-5 (e.g., N-Desmethyl Regorafenib-d₃) enables precise quantification of tissue distribution, confirming transporter-driven accumulation patterns [7] [10].

Table 3: Transporter Contributions to M-5 Tissue Distribution

TransporterTissueFunctionImpact on M-5 Exposure
P-gp (ABCB1)Skin, GutEffluxDeficiency ↑ skin accumulation 2.6-fold
BCRP (ABCG2)Liver, GutEffluxDeficiency ↑ liver AUC 3.1-fold
OATP1B1/1B3LiverInfluxMediates hepatic uptake (↑ 12-fold vs. plasma)
OCT1SkinInflux↑ Dermal partitioning (↑ 8.3-fold)

Properties

Product Name

N-Desmethyl Regorafenib-d3

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuteriopyridine-2-carboxamide

Molecular Formula

C20H13ClF4N4O3

Molecular Weight

471.8 g/mol

InChI

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)/i5D,6D,9D

InChI Key

UJAPQTJRMGFPQS-DINNLGBQSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl

Isomeric SMILES

[2H]C1=C(N=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.